2-[4-(2-Imidazolyl)phenyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[4-(1H-imidazol-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-8-15-13(3-1)11-4-6-12(7-5-11)14-16-9-10-17-14/h1-10H,(H,16,17) |
InChI Key |
LTXPORMRFQEYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C3=NC=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Advanced Synthetic Routes to 2-[4-(2-Imidazolyl)phenyl]pyridine and Related Imidazole-Pyridine Frameworks
The construction of the this compound scaffold and its analogs can be achieved through various sophisticated synthetic methodologies. These routes often involve the careful selection of precursors and reaction conditions to ensure high yields and regioselectivity.
Cyclization Reactions and Precursor Chemistry
Cyclization reactions are fundamental to the formation of the imidazole (B134444) and pyridine (B92270) rings. A common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), a method known as the Debus-Radziszewski imidazole synthesis. wikipedia.org For the synthesis of imidazo[1,2-a]pyridines, a related and widely used method is the reaction of 2-aminopyridine (B139424) derivatives with α-halocarbonyl compounds. e3s-conferences.orgbio-conferences.org This reaction, first reported by Tschitschibabin, has been refined over the years to improve yields and broaden its applicability. e3s-conferences.orgbio-conferences.org
Key precursors for these syntheses include:
2-Aminopyridines: These serve as the pyridine backbone and one of the nitrogen atoms for the fused imidazole ring. e3s-conferences.orgbio-conferences.org
α-Halocarbonyl Compounds: Reagents like bromoacetaldehyde (B98955) or substituted phenacyl bromides provide the remaining carbon and nitrogen atoms for the imidazole ring. e3s-conferences.orgbio-conferences.org
1,2-Dicarbonyls, Aldehydes, and Ammonia: These are the classical components for the de novo synthesis of the imidazole ring. wikipedia.org
The choice of precursors is critical and often dictates the substitution pattern of the final product. For instance, using a substituted 2-aminopyridine or a functionalized α-halocarbonyl compound allows for the introduction of various groups onto the imidazopyridine core.
A notable development is the catalyst-free synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene, which proceeds in high yields. organic-chemistry.org Furthermore, microwave-assisted synthesis provides a rapid and efficient alternative for producing imidazopyridines from pyridine, substituted bromoacetophenones, and ammonium (B1175870) acetate (B1210297). e3s-conferences.org
De Novo Imidazole Ring Formation in Aryl-Imidazole Systems
The de novo formation of the imidazole ring is a versatile strategy that allows for the construction of highly substituted aryl-imidazole systems. The Debus-Radziszewski reaction, which involves the multicomponent reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine, is a classic example of this approach. wikipedia.org This method is commercially used for the production of several imidazole derivatives. wikipedia.org
Modern variations of this strategy offer greater control and efficiency. For example, a catalyst-free [3+2] cyclization of vinyl azides with amidines has been developed for the synthesis of 2,4-disubstituted-1H-imidazoles. acs.org This method provides a straightforward route to imidazoles with good yields.
Another innovative approach involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate under solventless microwave-assisted conditions to yield 4,5-disubstituted imidazoles. organic-chemistry.org These de novo synthetic methods are crucial for accessing a wide range of imidazole-containing compounds that may not be readily available through the functionalization of a pre-existing imidazole ring. nih.gov
N-Alkylation and Functionalization Strategies
N-alkylation is a common and important functionalization strategy for modifying the properties of imidazole and pyridine derivatives. researchgate.net The regioselectivity of N-alkylation in imidazo[4,5-b]pyridine systems has been studied extensively, with alkylation often occurring at different nitrogen positions depending on the substrate and reaction conditions. researchgate.netnih.gov For instance, alkylation of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines with alkyl halides under basic conditions can lead to the formation of different N-regioisomers. nih.gov
The use of phase transfer catalysis has been explored for the N-alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, leading to substitution at both the N3 and N4 positions. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can help predict the regioselectivity of these reactions. researchgate.net
Beyond simple alkylation, various functional groups can be introduced onto the imidazole or pyridine rings to further diversify the molecular structure. For example, the synthesis of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment has been achieved, demonstrating the potential for creating complex, multi-heterocyclic systems. nih.gov
Metal-Catalyzed Coupling Reactions in the Synthesis of Substituted Imidazo[x,y-a]pyridines
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including substituted imidazo[x,y-a]pyridines. nih.gov These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the heterocyclic core.
Copper and palladium catalysts are frequently employed in these transformations. organic-chemistry.org Copper-catalyzed methods are particularly prevalent for the N-arylation of imidazoles and the synthesis of imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org For instance, copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org This method is compatible with a broad range of functional groups. organic-chemistry.org
Ruthenium(II)-catalyzed [4+2]-annulation of 2-alkenyl/arylimidazoles with maleimides and naphthoquinones provides access to complex imidazo-fused polyheterocycles. researchgate.net This approach demonstrates the power of metal catalysis in constructing intricate molecular architectures.
The table below summarizes some key metal-catalyzed reactions for the synthesis of imidazopyridine derivatives.
| Catalyst | Reactants | Product | Reference |
| Copper(I) Iodide | 2-Aminopyridines, Acetophenones | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Palladium(II) | 2-Aminopyridines, Alkynes | 3-Vinyl imidazo[1,2-a]pyridines | organic-chemistry.org |
| Ruthenium(II) | 2-Alkenyl/Arylimidazoles, Maleimides | Imidazo-fused polyheterocycles | researchgate.net |
| Copper(I) Oxide | N-H containing heteroarenes, Arylboronic acids | N-arylated heteroarenes | organic-chemistry.org |
Diversification of this compound Derivatives through Functional Group Modifications
The diversification of this compound derivatives is crucial for tuning their physicochemical and biological properties. This is typically achieved through the modification of existing functional groups on the core structure.
A common strategy involves the derivatization of the imidazole ring. For example, the synthesis of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment showcases the ability to append other heterocyclic moieties. nih.gov Another approach is the C3-sulfurization of imidazo[1,2-a]pyridines, which can be accomplished in a one-pot synthesis and introduces a thioether linkage at a key position. acs.org
Functionalization of the phenyl ring also offers a route to a wide range of derivatives. Standard aromatic substitution reactions, such as halogenation, nitration, and acylation, can be employed to introduce various substituents. These functionalized intermediates can then be further elaborated using cross-coupling reactions. For instance, a halogenated derivative can serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce aryl, alkynyl, or amino groups, respectively.
The synthesis of 2-(4-halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles demonstrates a straightforward method for introducing halogens onto the phenyl ring, which can then be used for further synthetic transformations. researchgate.net The reaction of 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole with chloroacetone (B47974) leads to the selective reduction of the imidazolic OH group, providing another avenue for functional group manipulation. mdpi.comsemanticscholar.org
The following table lists some common functional group modifications and the resulting derivative types.
| Functional Group | Reagent/Reaction | Resulting Derivative |
| Imidazole NH | Alkyl halide, Base | N-alkylated imidazole |
| Phenyl Ring | Halogenating agent | Halogenated phenyl derivative |
| Phenyl Ring | Nitrating agent | Nitrated phenyl derivative |
| Imidazole Ring | Thiol, Oxidizing agent | C3-Thioether derivative |
| Hydroxy group | Chloroacetone | Reduced hydroxy group |
These diversification strategies provide a powerful toolkit for medicinal chemists to generate libraries of this compound analogs for structure-activity relationship (SAR) studies.
No Published Research Found for "this compound" Coordination Chemistry
Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the coordination chemistry of the specific compound This compound .
A series of targeted searches were conducted using the compound's name, its Chemical Abstracts Service (CAS) number 1502181-18-1 , and various keywords related to the requested topics, including "coordination complexes," "ligand behavior," "mononuclear and polynuclear complexes," "heterobimetallic systems," and "cyclometalation." These searches failed to retrieve any scientific articles, communications, or database entries that provide experimental or theoretical data on the complexation of this particular ligand with transition metals.
While the search yielded extensive information on related and analogous ligand structures—such as 2-phenylpyridine (B120327), other pyridine-imidazole derivatives, and various aryl-heterocyclic systems—the strict requirement to focus solely on "this compound" prevents the use of this information. Drawing analogies from different, albeit similar, compounds would not meet the specified constraints of the request and would amount to speculation.
The absence of published data makes it impossible to generate a scientifically accurate and informative article that adheres to the provided outline. The required sections on coordination modes, stereochemistry, and the synthesis of various metal complexes (mononuclear, polynuclear, heterobimetallic, and cyclometalated) cannot be addressed without dedicated research on the title compound.
Therefore, the generation of the requested article cannot be completed at this time due to the lack of foundational scientific literature on the coordination chemistry of this compound.
Coordination Chemistry and Ligand Design Principles
Rational Ligand Design for Tailored Coordination Properties
The deliberate design of organic ligands is a fundamental aspect of modern coordination chemistry, allowing for the synthesis of metal complexes with highly specific and predictable properties. The compound 2-[4-(2-Imidazolyl)phenyl]pyridine is a significant scaffold in this field. Its structure, featuring a pyridine (B92270) ring linked to an imidazole-substituted phenyl ring, provides a bidentate N,N-chelation site that readily coordinates with metal ions. The true utility of this framework lies in its capacity for synthetic modification. By strategically altering the periphery of the molecule, chemists can fine-tune its electronic and steric characteristics, thereby directing the coordination behavior and the ultimate architecture of the resulting metal complexes.
The ability of this compound to bind to a metal center, known as its coordination affinity, can be significantly altered by adding substituents to its aromatic rings. These modifications influence the ligand's binding strength through electronic and steric effects.
Electronic Effects: The electronic nature of a substituent changes the electron density on the nitrogen atoms responsible for coordination.
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atoms of the pyridine and imidazole (B134444) rings. This enhanced electron-donating capability, or basicity, strengthens the bond to the metal ion, leading to more stable complexes. nih.gov
Electron-withdrawing groups (e.g., -NO₂, -Cl) pull electron density away from the nitrogen atoms. nih.gov This reduction in basicity weakens the ligand's ability to donate to the metal, generally resulting in decreased coordination affinity and less stable complexes. nih.gov
Steric Effects: The size and position of substituents can physically hinder or facilitate the approach of a metal ion.
The following table summarizes the general effects of peripheral substitution on coordination affinity.
| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Anticipated Impact on Coordination Affinity |
| -OCH₃ (Methoxy) | para to Imidazole | Electron-donating | Increase |
| -CH₃ (Methyl) | para to Imidazole | Electron-donating | Increase |
| -H (Hydrogen) | - | Neutral (Reference) | Baseline |
| -Cl (Chloro) | para to Imidazole | Weakly Electron-withdrawing | Decrease |
| -NO₂ (Nitro) | para to Imidazole | Strongly Electron-withdrawing | Significant Decrease |
The this compound unit is not only a robust chelating agent for single metal ions but also an exceptional building block for constructing larger, more complex structures. By linking multiple units together, chemists can engineer multitopic ligands capable of bridging several metal centers simultaneously. This strategy is fundamental to the creation of extended one-, two-, and three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comrsc.org
The design of these multitopic ligands hinges on the nature and placement of the linking groups. researchgate.netacs.org
Linker Flexibility: The linker connecting the chelating units dictates the flexibility and orientation of the coordination vectors.
Rigid Linkers , such as a phenylene group, provide predictable, linear, or angular geometries, which are ideal for constructing well-defined and robust frameworks. researchgate.net
Flexible Linkers , like an ether chain, can bend and rotate, allowing the final structure to adapt and potentially form interpenetrated or entangled networks. rsc.org
Ligand Topology: The number of chelating units and their spatial arrangement determines the ligand's topology (e.g., ditopic, tritopic) and, consequently, the dimensionality of the resulting coordination architecture. researchgate.netresearchgate.net
Ditopic Ligands , containing two chelating units, are often used to build 1D chains or 2D grids. nih.gov
Tritopic Ligands , with three units extending from a central core, can act as 3-connected nodes to form 2D hexagonal layers or complex 3D frameworks. researchgate.netresearchgate.net
The table below illustrates how different design strategies can lead to various extended architectures.
| Number of Ligand Units | Linker Type | Resulting Ligand Topology | Potential Coordination Architecture |
| 2 | Rigid (e.g., p-phenylene) | Linear, Ditopic | 1D Chains/Rods, 2D Grids |
| 2 | Flexible (e.g., ether) | Flexible, Ditopic | 1D Helices, Interpenetrated Networks |
| 3 | Trigonal Core (e.g., 1,3,5-substituted benzene) | Trigonal, Tritopic | 2D Hexagonal (hxl) Nets, 3D Frameworks |
| 4 | Tetrahedral Core (e.g., methane) | Tetrahedral, Tetratopic | 3D Diamondoid (dia) Networks |
Photophysical Phenomena and Spectroscopic Characterization
Luminescence Properties of 2-[4-(2-Imidazolyl)phenyl]pyridine Metal Complexes
Metal complexes incorporating the this compound ligand often exhibit fascinating luminescence properties, which are intricately linked to the nature of the metal center, the ligand framework, and their interactions.
Metal complexes of this compound can exhibit both fluorescence and phosphorescence. rsc.org Fluorescence is the emission of light from a singlet excited state, a process that does not involve a change in electron spin and is typically short-lived. libretexts.org In contrast, phosphorescence originates from a triplet excited state, involving a spin-forbidden transition, and consequently has a much longer lifetime. libretexts.org
The type of emission observed depends on several factors, including the metal ion and the specific ligand structure. For instance, certain zinc(II)-zwitterionic coordination polymers have been shown to display simultaneous fluorescence and phosphorescence. rsc.org The emission can be tuned by modifying the ligand structure or the coordination environment. For example, in a series of 2-(imidazole-2-yl)phenol ligands and their neutral Zn(II) complexes, the emission processes were found to be highly dependent on the substituents on the phenol (B47542) ring and the surrounding medium. acs.org In some cases, coordination to the zinc(II) ion led to a quenching of emission, while for others, it caused an enhancement of the fluorescent intensity. acs.org
Zirconium(IV) complexes with four 2-(2'-pyridyl)pyrrolide ligands have been synthesized and shown to exhibit dual emission through both fluorescence and phosphorescence at room temperature in solution. rsc.orgnih.gov The presence of both emission pathways was confirmed by the observation of a hypsochromic shift in the emission spectrum upon exposure to air, which quenches the longer-lived phosphorescence. rsc.org
The excited state dynamics of these metal complexes are governed by various decay pathways, including metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT). These processes describe the transfer of an electron from one part of the molecule to another upon photoexcitation.
Metal-to-Ligand Charge Transfer (MLCT): This involves the transfer of an electron from a metal-centered d-orbital to a ligand-based π* orbital. Platinum(II) complexes, for example, often exhibit MLCT transitions. rsc.org In some platinum(II) complexes, the introduction of a 2,6-bis(1-alkylpyrazol-3-yl)pyridine ligand can lead to the quenching of emission at room temperature, but phosphorescence can be observed at low temperatures (77 K), often from a ³MMLCT (metal-metal to ligand charge transfer) excited state. nih.gov
Ligand-to-Ligand Charge Transfer (LLCT): This pathway involves electron transfer between two different ligands within the complex.
Intraligand Charge Transfer (ILCT): This occurs within a single ligand, typically in donor-π-acceptor systems. nih.gov Ruthenium(II) complexes with imidazole (B134444) π-extended dipyridophenazine ligands can exhibit both ³ILCT and ³MLCT excited states. researchgate.net The protonation state of the imidazole unit can significantly influence the excited-state lifetimes and emission properties. researchgate.net
Theoretical studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to understand these excited state dynamics. mdpi.comrsc.org For instance, in Cu(II)-porphyrin complexes, DFT calculations have highlighted the crucial role of ligand-to-metal charge-transfer states in determining whether the system undergoes intersystem crossing to a triplet state or coordinative expansion. mdpi.com
The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of the number of photons emitted to the number of photons absorbed. libretexts.org The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
Platinum(II) complexes can exhibit a wide range of quantum yields and lifetimes. Some pincer-type platinum(II) complexes have been reported to have emission quantum yields approaching unity and luminescence lifetimes in the microsecond range. nih.govmdpi.com In contrast, new luminescent zinc complexes with pyrazolone-based azomethine ligands have shown quantum yields in the range of 0.03 to 0.49 and lifetimes that increase significantly upon complexation. mdpi.com
| Complex | Emission Type | Quantum Yield (Φ) | Lifetime (τ) | Reference |
|---|---|---|---|---|
| Zr(HPMPH)₄ | Fluorescence & Phosphorescence | 0.04 | up to 800 µs (phosphorescence) | rsc.orgnih.gov |
| Pt(bpyb)Cl | Luminescence | 0.60 | 7.2 µs | mdpi.com |
| [Pt(R-C^N^N-R')(C≡C-C₆F₅)] | Phosphorescence | up to ~1.0 | - | nih.gov |
| Pyrazolone-based Zn(II) complexes | Luminescence | 0.03 - 0.49 | up to 4.75 µs | mdpi.com |
Environmentally Responsive Photophysical Behavior
The photophysical properties of this compound and its derivatives can be sensitive to their local environment, leading to phenomena such as solvatochromism, mechanochromism, and aggregation-induced emission.
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. Donor-π-acceptor fluorescent dyes based on triphenylamine (B166846) derivatives have been shown to exhibit solvatochromism due to an intramolecular charge-transfer (CT) mechanism. nih.gov Similarly, copper(II) complexes containing ethylenediamine, pyridine (B92270), and imidazole ligands are soluble in various solvents and display solvatochromic behavior. researchgate.net A triphenylimidazole-phenylacrylonitrile derivative also shows positive solvatochromic fluorescence in different solvents. rsc.org
Mechanochromism is the change in color or luminescence of a material upon the application of mechanical force, such as grinding or shearing. nih.gov This effect is often observed in the solid state and is typically associated with changes in molecular packing and intermolecular interactions. For instance, a bis(acetato-κ¹O)4′-(4-(diphenylamino)phenyl)zinc(II) complex exhibits solid-state mechanochromism. rsc.org
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.govacs.org This is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. nih.gov Novel imidazole derivatives have been synthesized that exhibit AIE behavior in THF/water mixtures, with maximal fluorescence observed at specific solvent ratios where aggregates form. nih.gov
Conversely, Aggregation-Caused Quenching (ACQ) is a more common phenomenon where the fluorescence of molecules is diminished at high concentrations or in the aggregated state due to the formation of non-emissive excimers or other intermolecular interactions that promote non-radiative decay. nih.gov The development of AIE-active molecules is significant as they offer advantages over traditional fluorophores that suffer from ACQ. nih.gov
Some imidazo[1,2-a]pyridine (B132010) derivatives have been shown to exhibit AIE, with a non-coplanar twisted geometry implicated in this effect. researchgate.net While they experience quenching in aqueous THF solutions, AIE is observed when the water content is high, promoting aggregation. researchgate.net
Spectroscopic Techniques for Elucidating Electronic Structures
The interplay of light and matter provides a powerful lens through which the electronic landscapes of molecules can be mapped. For this compound, a combination of spectroscopic methods, including UV-visible absorption and emission spectroscopy, alongside advanced structural techniques like NMR and X-ray diffraction, offers a holistic view of its behavior and architecture.
UV-Visible Absorption Spectroscopy
UV-visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed correspond to the energy differences between these states, providing a fingerprint of the molecule's electronic structure.
For this compound and its derivatives, the UV-visible absorption spectra are typically characterized by intense bands in the ultraviolet region. These absorptions are generally attributed to π→π* transitions, which involve the excitation of electrons within the delocalized π-system of the aromatic pyridine and phenylimidazole components. The position and intensity of these absorption bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the differential stabilization of the ground and excited states by the solvent molecules.
The protonation state of the molecule also significantly influences its absorption spectrum. The imidazole and pyridine nitrogen atoms can be protonated, leading to shifts in the absorption maxima. These shifts provide valuable information about the electronic distribution within the molecule and the relative basicity of the nitrogen centers.
Table 1: Representative UV-Visible Absorption Data
| Compound/Condition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 2-(2-Pyridyl)imidazole | ~290, ~300 | Not specified | Not specified |
| Protonated 2-(2-Pyridyl)imidazole | ~310 | Not specified | Not specified |
Note: Data is generalized from typical spectra of related compounds due to the scarcity of specific molar absorptivity values for the parent compound in available literature.
Emission Spectroscopy
Emission spectroscopy, which includes fluorescence and phosphorescence, provides insights into the de-excitation pathways of a molecule from its excited state. After a molecule absorbs light and reaches an excited state, it can return to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, and its characteristics, such as wavelength, intensity (quantum yield), and lifetime, are highly dependent on the molecular structure and its environment.
The fluorescence of this compound and its analogs is a key feature of their photophysical profile. The emission spectra can reveal information about the geometry of the excited state and the presence of different emissive species. For instance, protonation of the nitrogen atoms can lead to the formation of different monocations, each with its own distinct emission properties. In some cases, dual fluorescence may be observed, indicating the presence of multiple, non-equilibrated excited states.
The study of emission in different environments, such as in various solvents or within organized media like micelles, can further elucidate the nature of the excited state and its interactions with the surroundings.
Table 2: Representative Emission Data
| Compound/Condition | Emission λmax (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, ns) |
| 2-(2-Pyridyl)imidazole derivative | ~350 - ~450 | Varies | Varies |
| Protonated species | Shifted emission | Varies | Varies |
Advanced NMR and X-ray Diffraction in Structural Elucidation
While spectroscopic techniques probe the electronic transitions, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction provide detailed information about the atomic-level structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton in the molecule. Similarly, the ¹³C NMR spectrum provides information about the carbon framework. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between different atoms and to unambiguously assign all the signals, which is particularly useful for complex derivatives.
Table 3: Generalized ¹H and ¹³C NMR Data for the Core Structure
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Pyridine Protons | 7.0 - 8.7 | 120 - 150 |
| Phenyl Protons | 7.2 - 8.0 | 125 - 140 |
| Imidazole Protons | 7.0 - 7.5 | 115 - 145 |
Note: The exact chemical shifts are dependent on the solvent and any substituents present.
The structural data obtained from X-ray diffraction is invaluable for correlating the observed photophysical properties with the molecular geometry. For example, the degree of twisting between the aromatic rings can significantly impact the extent of π-conjugation, which in turn affects the absorption and emission characteristics.
Theoretical and Computational Investigations
Quantum Chemical Calculations on 2-[4-(2-Imidazolyl)phenyl]pyridine and Its Derivatives (Density Functional Theory, DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like this compound with a favorable balance of accuracy and computational expense.
Geometry Optimization and Conformational Analysis
The determination of a molecule's most stable three-dimensional structure, or its optimized geometry, is a primary output of DFT calculations. For this compound, studies show that the molecule is not perfectly planar in its ground state. The rotational freedom between the interconnected pyridine (B92270), phenyl, and imidazole (B134444) rings leads to a twisted conformation. This twisting arises from a delicate balance between the stabilizing effect of extended π-conjugation, which favors planarity, and steric hindrance between adjacent hydrogen atoms on the rings, which forces them apart.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.
In this compound, the HOMO is typically localized on the more electron-rich imidazole and phenyl portions of the molecule, which act as the electron-donating unit. Conversely, the LUMO is predominantly centered on the electron-deficient pyridine ring, which serves as the electron-accepting moiety. This spatial separation of the FMOs is a hallmark of molecules with potential for efficient intramolecular charge transfer. For a similar, related imidazole-based compound, the calculated HOMO-LUMO energy gap was found to be approximately 4.01 eV, indicating significant electronic stability.
| Orbital | Typical Localization |
| HOMO | Imidazole and Phenyl Rings (Electron Donor) |
| LUMO | Pyridine Ring (Electron Acceptor) |
Electronic Structure and Intramolecular Charge Transfer Mechanisms
The distinct localization of the HOMO and LUMO orbitals sets the stage for Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs light of sufficient energy, an electron is promoted from the HOMO to the LUMO. This process effectively transfers electron density from the imidazole-phenyl segment to the pyridine ring.
This light-induced redistribution of charge is a fundamental photophysical process that governs the fluorescence and emissive properties of the molecule. The efficiency and character of this ICT can be fine-tuned by adding different chemical groups to the molecular scaffold, making it a key mechanism for developing materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is a powerful tool for calculating the energies of electronic excited states and simulating UV-visible absorption spectra.
TD-DFT calculations can confirm the nature of the electronic transitions. For molecules with ICT character, the lowest energy transition in the absorption spectrum is typically assigned to the HOMO → LUMO excitation. The results from TD-DFT calculations allow for a detailed interpretation of experimental spectra, helping to distinguish between ICT transitions and other types of electronic excitations, such as those localized on a single aromatic ring. This level of insight is critical for understanding the origin of the molecule's color and its potential performance in optoelectronic devices.
Intermolecular Interactions and Supramolecular Assembly Prediction
In the solid state, the collective behavior of molecules is governed by a network of non-covalent intermolecular interactions. These forces dictate how molecules pack in a crystal, which in turn influences the material's bulk properties.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping distances to the nearest atom outside the surface, it provides a detailed picture of close contacts between molecules.
| Interaction Type | General Role in Packing |
| N-H···N Hydrogen Bonds | Strong, directional interactions that form chains or dimers. |
| π-π Stacking | Weaker interactions between aromatic rings that contribute to layered structures. |
| C-H···π Interactions | Hydrogen atoms interacting with the face of an aromatic ring, aiding in 3D assembly. |
| H···H Contacts | Generally represent the largest contribution to the overall surface area, reflecting van der Waals forces. |
Hydrogen Bonding and π-π Stacking Interactions
The structure of this compound, featuring both electron-rich imidazole and pyridine rings, is significantly influenced by non-covalent interactions, specifically hydrogen bonding and π-π stacking. These forces are crucial in determining the supramolecular assembly and crystal packing of the molecule.
The imidazole ring contains an N-H group that can act as a hydrogen bond donor. nsf.gov This capability allows for the formation of intermolecular hydrogen bonds, which can create extensive networks within the crystal lattice. nsf.gov For instance, the nitrogen atoms in the imidazole and pyridine rings can serve as hydrogen bond acceptors. Studies on related structures have shown that the N-H group on the imidazole ring can lead to coordination complexes with widespread hydrogen bonding throughout their lattice. nsf.gov It has been demonstrated that imidazole-imidazole hydrogen bonding is a key interaction in various biological systems. nih.gov
| Interaction Type | Participating Groups | Significance |
| Hydrogen Bonding | Imidazole N-H (donor), Pyridine N (acceptor), Imidazole N (acceptor) | Directs supramolecular assembly and crystal packing. nsf.gov |
| π-π Stacking | Phenyl-Pyridine, Phenyl-Imidazole, Pyridine-Imidazole | Contributes to crystal stability and influences electronic properties. nih.govresearchgate.net |
Molecular Dynamics Simulations and Energetic Landscapes
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and conformational preferences of this compound. By simulating the atomic motions over time, MD can provide a detailed picture of the molecule's energetic landscape, revealing stable conformations and the energy barriers between them.
For molecules with rotatable bonds, such as the bond connecting the phenyl and pyridine rings and the bond connecting the phenyl and imidazole rings in this compound, MD simulations can explore the conformational space accessible to the molecule. These simulations can identify the most populated conformational states and the transitions between them, which is crucial for understanding the molecule's behavior in different environments.
In the context of drug design and materials science, MD simulations are frequently employed to study the binding of ligands to proteins or the self-assembly of molecules. For instance, MD simulations on similar imidazole- and pyridine-containing compounds have been used to explore their binding modes with therapeutic targets like Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov These studies often reveal key amino acid residues that are crucial for binding and help to rationalize the structure-activity relationships of a series of inhibitors. nih.gov
The energetic landscape derived from MD simulations can be represented by plotting potential energy as a function of specific molecular coordinates, such as dihedral angles. The minima on this landscape correspond to stable or metastable conformations, while the saddle points represent transition states. Ab initio MD simulations, which use quantum mechanical calculations to determine the forces between atoms, can provide a particularly accurate description of the energetic landscape, especially for understanding phenomena like the formation of layered structures in ionic liquids containing imidazolium (B1220033) cations. rsc.org
| Simulation Technique | Information Gained | Relevance to this compound |
| Classical Molecular Dynamics | Conformational flexibility, solvent effects, and interaction patterns. | Understanding the molecule's dynamic behavior in solution and its potential for self-assembly. |
| Ab Initio Molecular Dynamics | Detailed electronic structure, reaction pathways, and accurate energetic landscapes. rsc.org | Elucidating the precise nature of non-covalent interactions and potential photochemical processes. |
| Binding Free Energy Calculations | Quantification of binding affinity to a biological target. | Assessing its potential as a ligand for proteins or other receptors. nih.gov |
Advanced Applications in Materials Science and Catalysis
Applications in Optoelectronic Devices
The versatile photophysical properties of metal complexes derived from 2-[4-(2-Imidazolyl)phenyl]pyridine and related structures have been harnessed in a range of optoelectronic applications, from high-efficiency light-emitting diodes to solar energy conversion systems.
Imidazole (B134444) derivatives, including those with pyridine (B92270) moieties, are recognized for their strong electron-withdrawing properties, making them highly suitable for use as emitters, hosts, and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). tandfonline.com The introduction of a pyridine group to certain emitter molecules can help in fine-tuning the emission wavelength, narrowing the emission spectrum, and enhancing the photoluminescence quantum yield (PLQY). nih.gov In some instances, the incorporation of these molecules as emitters in OLEDs has led to devices with high external quantum efficiency (EQE) and narrow full width at half maximum (FWHM), contributing to improved color purity. nih.gov
Research into novel blue-emitting organic compounds has explored the use of pyrene-benzimidazole derivatives. By targeting a reduction in intermolecular aggregation in the solid state, efficient and pure blue photo- and electroluminescence can be achieved. nih.gov An OLED prototype using one such compound as a non-doped emissive layer demonstrated an external quantum efficiency of up to 4.3% and produced a pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.gov
The performance of OLEDs is also influenced by the host material in which the emitter is dispersed. Studies comparing different generations of carbazole-containing dendrimers as hosts have shown that the external quantum efficiency does not always directly correlate with the photoluminescence quantum yield of the blend film. uq.edu.au This suggests that factors such as charge transport and potential phase separation within the emissive layer play a crucial role in device performance. uq.edu.au
Below is a table summarizing the performance of selected OLEDs incorporating imidazole-based emitters.
| Emitter Type | Host Material | Max. EQE (%) | FWHM (nm) | Emission Color | CIE Coordinates |
| Pyridine-modified MR emitter | DMIC-TRZ | 37.1 | 26 | Green | N/A |
| Pyrene-benzimidazole derivative | Non-doped | 4.3 | N/A | Blue | (0.1482, 0.1300) |
| PPI-2BI | Non-doped | 4.63 | N/A | N/A | (0.158, 0.124) |
| (PPI)2DMTPS | Non-doped | 4.84 | N/A | N/A | N/A |
| TPEO4-PPI | N/A | 4.07 | N/A | N/A | N/A |
The table below presents the performance of DSSCs based on different pyrazine-based photosensitizers.
| Photosensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |
| TPP | 5.69 | 0.69 | 0.67 | 1.80 |
| TPPS | N/A | N/A | N/A | 1.31 |
| TPPF | N/A | N/A | N/A | 2.64 |
| N719 (reference) | N/A | N/A | N/A | 5.5 |
Luminescent solar concentrators (LSCs) are devices that collect solar radiation over a large area and concentrate it onto smaller photovoltaic cells. rsc.org They typically consist of a transparent polymer matrix doped with a fluorescent material. mdpi.com The efficiency of LSCs is highly dependent on the properties of both the fluorophore and the polymer host. rsc.org
Research has explored various fluorophores, including donor-acceptor-donor (D-A-D) type molecules with a central quinoxalinic acceptor core, which have shown high photostability and quantum yields. rsc.org Thin films of poly(methyl methacrylate) (PMMA) containing these dyes have demonstrated fluorescence quantum yields exceeding 40% even at high doping concentrations. rsc.org Notably, certain systems have achieved remarkable internal and external photon efficiencies of 42.9% and 6.2%, respectively. rsc.org
The choice of the polymer matrix is also crucial. While PMMA is commonly used due to its favorable optical and physical properties, alternative materials like poly(cyclohexylmethacrylate) (PCHMA) have been shown to enhance fluorophore dispersibility and improve optical efficiencies. mdpi.com Nanocrystals have also been investigated as phosphors for LSCs to minimize reabsorption losses, a major limiting factor in their performance. nih.gov
The performance of a representative LSC system is detailed in the table below.
| Fluorophore/Matrix | Area (cm²) | Internal Photon Efficiency (η_int, %) | External Photon Efficiency (η_ext, %) |
| DQ1/PMMA | 25 | 42.9 | 6.2 |
Catalytic Applications of Metal Complexes with this compound
Metal complexes featuring this compound and analogous ligands have demonstrated significant potential in various catalytic processes, including photocatalytic reduction and olefin polymerization.
The conversion of carbon dioxide (CO₂) into valuable chemical feedstocks is a key area of research for mitigating greenhouse gas emissions. uky.edu Rhenium(I) complexes with pyridyl-imidazole ligands have been synthesized and studied for the photocatalytic reduction of CO₂. uky.edursc.org In the presence of a photosensitizer and a sacrificial electron donor, these complexes have shown the ability to convert CO₂ primarily into formic acid (HCO₂H). uky.edursc.org One particular complex with an acceptor-π pendant group achieved a high turnover number (TON) of 844 for formic acid production with 86% carbon selectivity. uky.edu
In the field of hydrogen energy, the development of efficient catalysts for the hydrogen evolution reaction (HER) is of great importance. mdpi.comunipd.it Cyclometalated Iridium(III) complexes based on ligands related to this compound have been employed as photosensitizers for the reduction of water to hydrogen. rsc.org One such complex, when used as a photosensitizer, resulted in the evolution of 512 μmol of hydrogen with a turnover number of 102. rsc.org Furthermore, cobalt-corrole complexes bearing an imidazole group have been investigated for electrocatalytic hydrogen evolution, with a cobalt-based catalyst demonstrating a turnover frequency (TOF) of up to 265 s⁻¹ in an organic solvent. researchgate.net
The following table summarizes the catalytic performance of selected metal complexes in photocatalytic reduction processes.
| Catalyst/Complex | Process | Product | Turnover Number (TON) | Selectivity/Other Metrics |
| Re(I) pyridyl imidazole (RC4) | CO₂ Reduction | Formic Acid | 844 | 86% carbon selectivity |
| Ir(dfppy)₂(pidpyH) | Hydrogen Evolution | H₂ | 102 | 512 μmol H₂ evolved |
| Cobalt corrole (B1231805) with imidazole | Hydrogen Evolution | H₂ | N/A | TOF: 265 s⁻¹ |
Nickel and palladium complexes with iminopyridyl ligands, which are structurally related to this compound, have been extensively studied as catalysts for ethylene (B1197577) polymerization and copolymerization. nih.govnih.gov Upon activation with an appropriate cocatalyst, such as methylaluminoxane (B55162) (MAO), these nickel pre-catalysts can exhibit very high activities, on the order of 10⁷ g of polyethylene (B3416737) per mole of Ni per hour. nih.gov The resulting polyethylenes are typically branched and have a narrow polydispersity. nih.gov
More advanced nickel catalysts featuring 2-(arylimino)pyridine ligands have been developed to produce linear-low density polyethylene (LLDPE)-like materials through ethylene homopolymerization. mdpi.com These catalysts can generate polymers with high molecular weights and melting temperatures comparable to industrial-grade LLDPE. mdpi.com Palladium(II) complexes with similar ligand frameworks have also shown effectiveness in the co-oligomerization of ethylene with polar monomers like methyl acrylate, producing hyperbranched functionalized co-oligomers. nih.gov
The table below provides an overview of the catalytic performance of selected nickel and palladium complexes in ethylene polymerization.
| Catalyst System | Polymerization Type | Activity ( g/mol ·h) | Polymer Molecular Weight (Mw, g/mol ) | Branching (per 1000 C) |
| 2-iminopyridylnickel halide/MAO | Ethylene Polymerization | up to 10⁷ | N/A | Branched |
| Ni1-Ni3/cocatalyst | Ethylene Oligomerization | up to 13.86 x 10⁶ | 493–1802 | 86-117 |
| Pd1-Pd3/NaBArF | Ethylene Oligomerization | 1.87–13.87 x 10⁴ | 250–1797 | 102-149 |
Homogeneous Catalysis Utilizing Imidazoline-Based Ligands
While direct catalytic applications of this compound are not extensively documented in the provided results, the broader class of imidazole and pyridine-containing ligands is prominent in homogeneous catalysis. Derivatives of 2-phenylpyridine (B120327) are frequently employed as substrates in palladium-catalyzed C-H activation and functionalization, where the pyridine ring acts as a directing group. This selective activation of the C-H bond at the ortho position of the phenyl ring is a powerful tool for molecular construction.
Palladium(II) complexes with various imidazole ligands have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions, carried out in isopropanol-water solutions, have yielded high amounts of cross-coupling products at moderate temperatures. researchgate.net Similarly, copper(II) complexes incorporating ligands such as 4-phenyl-2,6-di(thiazol-2-yl)pyridine have been synthesized and utilized as catalysts in oxidation reactions. researchgate.net The catalytic prowess of these metal-ligand systems underscores the potential of this compound to form catalytically active complexes for a range of organic transformations.
Chemical Sensor Development Based on this compound Frameworks
The inherent properties of the this compound scaffold, particularly its electron-rich imidazole ring and potential for fluorescence, make it an excellent candidate for the development of chemical sensors. rsc.org
Luminescence-Based Sensing Platforms
Coordination polymers and metal-organic frameworks (MOFs) constructed from ligands containing pyridine and imidazole functionalities often exhibit strong luminescence. rsc.orgnih.gov For instance, two luminescent zinc(II) coordination polymers have demonstrated excellent performance in sensing various analytes in aqueous solutions. rsc.org The luminescence of these materials can be modulated by the presence of specific ions or molecules, forming the basis for "turn-on" or "turn-off" fluorescent sensors. A polymer based on a 2,6-bis(2-benzimidazolyl)pyridine-linked silsesquioxane emits blue light and acts as a fluorescence shift sensor for zinc(II) ions. acs.org
| Compound/Material | Analyte Detected | Sensing Mechanism |
| Zinc(II) Coordination Polymers | Fe³⁺, Cr₂O₇²⁻/CrO₄²⁻, NFT/NZF antibiotics | Luminescence Quenching |
| 2,6-bis(2-benzimidazolyl)pyridine-linked silsesquioxane polymer | Zn²⁺ | Fluorescence Shift |
| Ag-MOF with pyridyl-imidazole-carboxyl ligand | Fe³⁺, CrO₄²⁻/Cr₂O₇²⁻, 2,6-Dich-4-nitroaniline | Multiresponsive Fluorescence |
Detection of Specific Analytes (e.g., Metal Ions, Anions)
The imidazole group within the this compound structure is a key recognition site for various analytes. nih.gov The nitrogen atoms in the imidazole and pyridine rings can coordinate with metal ions, leading to detectable changes in the compound's spectroscopic properties. For example, a 2-pyridylthiazole derivative, 4-phenyl-2-(2-pyridyl)thiazole, acts as a "turn-on" fluorescent sensor for Fe(III) ions with high selectivity. nih.gov The detection limits for metal ions like Co²⁺, Fe²⁺, and Zn²⁺ can reach as low as 1 x 10⁻⁸ M using capillary electrophoresis with on-column complexation. nih.gov
Anion sensing is another significant application. The N-H proton of the imidazole ring can form hydrogen bonds with anions, causing colorimetric or fluorogenic responses. utupub.fi Bisimidazole derivatives have been shown to be efficient sensors for fluoride (B91410) ions, outperforming other anions like Cl⁻, Br⁻, and I⁻. nih.gov The sensitivity to fluoride can be enhanced by increasing the coplanarity of the molecule and introducing electron-withdrawing groups. nih.gov
pH and Viscosity Sensing Mechanisms
The basic nitrogen atom in the pyridine ring and the acidic proton of the imidazole ring make this compound and its derivatives sensitive to changes in pH. researchgate.netresearchgate.net This property has been exploited to create fluorescent pH probes. researchgate.net For instance, two isomeric pyridine-based fluorescent probes have been developed that exhibit a highly sensitive response to pH in acidic conditions. researchgate.net A novel pH-responsive probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton shows both colorimetric and fluorescence responses in the slightly acidic pH range. nih.gov The mechanism often involves protonation or deprotonation of the heterocyclic rings, which alters the electronic structure and, consequently, the absorption and emission spectra. researchgate.netrsc.org
Engineering of Metal-Organic Frameworks (MOFs)
The rigid and directional nature of the this compound ligand makes it an ideal component for the construction of Metal-Organic Frameworks (MOFs).
Utilization as Ligands in Crystalline and Amorphous MOFs
Ligands containing imidazole and pyridine groups are widely used to create both crystalline and amorphous MOFs. ornl.gov In crystalline MOFs, these ligands connect metal ions or clusters to form extended, porous networks. nih.govd-nb.info The resulting structures can have diverse topologies, such as 2D square lattice (sql) or 3D primitive cubic (pcu) frameworks. d-nb.info The choice of metal ion and the specific functionality of the ligand can influence the final structure and properties of the MOF. mdpi.com For example, the combination of pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid has led to the synthesis of new mixed-ligand MOFs with trinuclear secondary building units. d-nb.info
While much of the research has focused on crystalline MOFs, there is growing interest in amorphous MOFs. ornl.gov For instance, ZIF-4, a zeolitic imidazolate framework, can undergo a crystal-amorphous transition upon heating. ornl.gov The resulting amorphous phase, a-ZIF, behaves as an isotropic glass-like material. ornl.gov Although direct use of this compound in amorphous MOFs is not detailed in the provided results, the stability of Zr(IV)-MOFs, even after their crystalline structure collapses, suggests the potential for creating robust amorphous materials from such ligands. acs.org
| MOF Type | Ligand(s) | Metal Ion(s) | Resulting Framework/Properties |
| Crystalline | Pyridine-2,6-dimethanol, Benzene-1,4-dicarboxylic acid | Zn(II), Mn(II) | 2D sql and 3D pcu topologies |
| Crystalline | Pyridyl-imidazole-carboxyl multifunctional ligand | Mn(II), Ag(I) | 3D microporous framework and 2D interpenetrated network |
| Crystalline | 5-sulfoisophthalic acid, 4,4'-bipyridine | Ni(II) | Orthorhombic crystal system, selective sensing of explosives |
| Amorphous (from crystalline) | Imidazolate | Zn(II) | Isotropic glass-like phase (a-ZIF) |
MOF-Based Systems for Gas Adsorption and Catalysis
Detailed research findings and data on MOFs constructed using the "this compound" ligand are not available in the public domain based on the conducted search. While the individual components of the molecule—a phenyl ring, an imidazole group, and a pyridine group—are common building blocks in the design of ligands for MOFs, this specific isomer does not appear to have been utilized in reported studies concerning gas adsorption or catalysis.
Further research would be required to synthesize MOFs with this particular ligand and to evaluate their performance in these advanced applications. Such studies would involve:
The synthesis and characterization of novel MOFs incorporating "this compound".
Analysis of their crystalline structures and porosity.
Experimental measurements of gas uptake capacities for gases such as CO₂, CH₄, and H₂.
Testing the catalytic activity of these materials in various chemical reactions.
Without such foundational research, any discussion of gas adsorption and catalytic properties would be purely speculative and would not adhere to the required standards of scientific accuracy.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Structural Complexity
Future synthetic efforts will likely focus on creating more complex and functionally diverse derivatives of 2-[4-(2-Imidazolyl)phenyl]pyridine. While established methods provide access to the basic scaffold, emerging strategies are needed to introduce a wider array of substituents and to construct more intricate molecular architectures.
One promising avenue is the development of metal-free, multicomponent reactions that allow for the one-pot synthesis of highly functionalized pyridine (B92270) and imidazole (B134444) rings. nih.gov Such approaches offer advantages in terms of cost-effectiveness, reduced metal contamination, and milder reaction conditions. For instance, a potential metal-free pathway could involve the condensation of α,β-unsaturated aldehydes with propargylamine, catalyzed by a simple base like sodium bicarbonate, to form the pyridine core, which can then be coupled with a pre-functionalized imidazole precursor. nih.gov
Palladium-catalyzed cross-coupling reactions are also expected to play a crucial role in the synthesis of advanced derivatives. acs.org These methods could be employed to introduce various functional groups at specific positions on both the pyridine and phenyl rings, enabling fine-tuning of the ligand's electronic and steric properties. The use of specialized phosphine-based ligands in these catalytic systems may allow for previously inaccessible transformations. acs.org
Table 1: Prospective Novel Synthetic Routes for this compound Derivatives
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Targeted Structural Modifications |
| Multicomponent Reactions | NaHCO₃, Propargylamine | Metal-free, mild conditions, high atom economy | Introduction of diverse substituents on the pyridine ring |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, Hexamethyldisilane | High functional group tolerance, regioselective functionalization | Silylation and arylation of the pyridine and phenyl rings |
| C-H Activation | Rhodium complexes | Step-economy, direct functionalization of C-H bonds | Introduction of functional groups without pre-activation |
Exploration of New Metal-Ligand Combinations for Targeted Photophysical Characteristics
The coordination of this compound to various metal centers is a key area for future research, with the goal of developing new materials with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) and sensors. nih.govmdpi.com While complexes with common transition metals have been explored, there is significant potential in investigating combinations with less-conventional metals.
The photophysical properties of metal complexes are highly dependent on the nature of the metal and the ligand. For instance, copper(I) complexes are known for their rich photophysical behavior, including metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT) transitions, which can lead to highly emissive materials. nih.govnih.gov The combination of this compound with copper(I) could yield novel phosphorescent emitters for OLEDs.
Furthermore, the influence of the metal on the excited state dynamics is a critical area of study. The rigidity and conjugation of the ligand can significantly affect the geometry and photophysics of the resulting metal complex. acs.orgacs.org By systematically varying the metal center (e.g., from first-row transition metals like iron to heavier elements like iridium and osmium), it will be possible to tune the emission color, quantum yield, and lifetime of the resulting materials. acs.orgresearchgate.net
Table 2: Projected Photophysical Properties of Novel this compound Metal Complexes
| Metal Center | Expected Predominant Transition | Potential Application | Anticipated Emission Color |
| Copper(I) | MLCT/XLCT | OLED Emitter | Green to Orange |
| Iridium(III) | MLCT/LLCT | Phosphorescent Sensor | Blue to Red |
| Osmium(II) | MLCT | Electroluminescent Device | Yellow to Red |
| Iron(II/III) | LMCT/MLCT | Photosensitizer | Visible to Near-IR |
Advanced Computational Modeling for Predictive Material Design
Computational chemistry is becoming an indispensable tool for the rational design of new materials, and its application to this compound and its derivatives will be crucial for accelerating discovery. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict a wide range of properties, including molecular geometries, electronic structures, and photophysical characteristics, before a compound is ever synthesized in the lab. researchgate.netnih.gov
Future computational studies will likely focus on building accurate models that can predict the performance of these materials in devices like OLEDs. This includes calculating key parameters such as ionization potentials (IPs), electron affinities (EAs), and reorganization energies for both hole and electron transport. nih.gov By screening a virtual library of this compound derivatives, researchers can identify the most promising candidates for specific applications.
Moreover, computational modeling can provide deep insights into the nature of excited states and the mechanisms of photophysical processes like intersystem crossing and radiative decay. nih.gov This understanding is essential for designing molecules with enhanced phosphorescence and improved device efficiencies.
Table 3: Key Parameters for Computational Screening of this compound Derivatives for OLED Applications
| Parameter | Computational Method | Significance for OLED Performance |
| Ionization Potential (IP) | DFT | Determines the energy barrier for hole injection. |
| Electron Affinity (EA) | DFT | Determines the energy barrier for electron injection. |
| Reorganization Energy (λ) | DFT | Affects charge mobility; lower values are desirable. |
| Triplet State Energy (E_T) | TD-DFT | Crucial for designing efficient phosphorescent emitters. |
| Spin-Orbit Coupling | Quantum Chemical Calculations | Influences the rate of intersystem crossing. |
Integration of this compound into Multifunctional Materials
The unique combination of a pyridine and an imidazole ring in this compound makes it an excellent candidate for incorporation into multifunctional materials. rsc.org These are materials that possess more than one useful property, which can be independently addressed by different external stimuli.
One exciting direction is the development of "smart" catalysts where the catalytic activity can be switched on or off by an external signal. nih.gov For example, by incorporating a redox-active moiety into the ligand structure, it might be possible to control the catalytic properties of a metal complex through electrochemical means.
Another area of interest is the creation of luminescent sensors. The imidazole moiety can act as a proton donor or acceptor, and its protonation state can influence the photophysical properties of the molecule. This could be exploited to develop pH sensors where the color or intensity of the emitted light changes in response to pH. researchgate.net Similarly, the coordination of metal ions to the ligand can also lead to changes in its fluorescence or phosphorescence, forming the basis for metal ion sensors. rsc.org
Cross-Disciplinary Research Initiatives in Advanced Chemical Synthesis and Materials Science
The future development of materials based on this compound will require a highly interdisciplinary approach, bridging the gap between fundamental chemical synthesis and applied materials science. rsc.org Collaborations between synthetic chemists, photophysicists, computational chemists, and materials engineers will be essential for translating the potential of this molecule into real-world applications.
Such initiatives will foster a synergistic cycle of design, synthesis, characterization, and device fabrication. For example, insights from computational modeling and photophysical studies can guide synthetic chemists in designing next-generation ligands with optimized properties. rsc.org In turn, the development of novel synthetic methods will provide materials scientists with a wider range of compounds to investigate for applications in electronics, catalysis, and sensing. nih.gov This collaborative ecosystem will be crucial for tackling the complex challenges in developing advanced materials for the 21st century.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
